molecular formula C8H13NO3 B2653963 Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2248261-49-4

Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate

Cat. No. B2653963
CAS RN: 2248261-49-4
M. Wt: 171.196
InChI Key: VCMMGAOTLUBRKU-UHFFFAOYSA-N
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Description

Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate, also known as eticyclidine, is a chemical compound that belongs to the class of cyclohexanone derivatives. It has been of interest to the scientific community due to its unique chemical structure and potential applications in various fields.

Mechanism of Action

Eticyclidine is a non-competitive antagonist of the NMDA receptor, which is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate disrupts the normal functioning of the brain, leading to a range of effects, including hallucinations, delusions, and dissociation.
Biochemical and Physiological Effects:
Eticyclidine has been shown to have a range of biochemical and physiological effects, including alterations in neurotransmitter release, changes in synaptic plasticity, and disruption of neuronal function. In addition, this compound has been shown to have a range of effects on the cardiovascular and respiratory systems, including tachycardia, hypertension, and respiratory depression.

Advantages and Limitations for Lab Experiments

Eticyclidine has several advantages as a tool for studying the NMDA receptor, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several future directions for research on Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate, including the development of more potent and selective NMDA receptor antagonists, the identification of novel targets for this compound, and the exploration of the potential therapeutic applications of this compound in various diseases. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound and to identify potential side effects and toxicities associated with the compound.
Conclusion:
Eticyclidine is a unique chemical compound that has been of interest to the scientific community due to its potential applications in various fields. While much remains to be learned about the compound, its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper.

Synthesis Methods

Eticyclidine can be synthesized through a multi-step process starting from cyclohexanone. The first step involves the conversion of cyclohexanone to cyclohexanone oxime using hydroxylamine hydrochloride. The oxime is then converted to the corresponding amide using ethyl chloroformate. The amide is then cyclized using sodium ethoxide to form the desired product, ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate.

Scientific Research Applications

Eticyclidine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and chemical biology. In medicinal chemistry, Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate has been explored as a potential drug candidate for the treatment of various diseases, including schizophrenia, depression, and anxiety. In neuroscience, this compound has been used as a tool to study the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory. In chemical biology, this compound has been used as a chemical probe to study protein-ligand interactions.

properties

IUPAC Name

ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-11-7(10)8-3-6(4-9-8)12-5-8/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMMGAOTLUBRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(CN1)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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